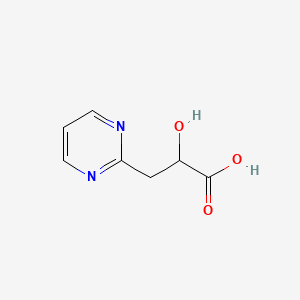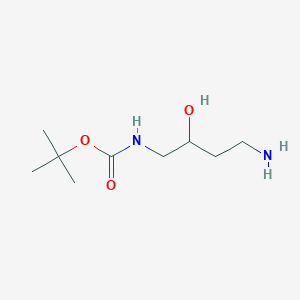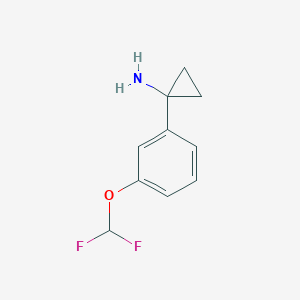
1-(3-(Difluoromethoxy)phenyl)cyclopropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Difluoromethoxy)phenyl)cyclopropan-1-amine is a chemical compound with the molecular formula C10H11F2NO It is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with a difluoromethoxy group
准备方法
The synthesis of 1-(3-(Difluoromethoxy)phenyl)cyclopropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(difluoromethoxy)benzene and cyclopropanamine.
Reaction Conditions: The key step involves the formation of the cyclopropane ring, which can be achieved through cyclopropanation reactions. Common reagents used include diazo compounds and transition metal catalysts.
Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to scale up the production.
化学反应分析
1-(3-(Difluoromethoxy)phenyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents, leading to the formation of substituted derivatives.
科学研究应用
1-(3-(Difluoromethoxy)phenyl)cyclopropan-1-amine has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(3-(Difluoromethoxy)phenyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The difluoromethoxy group and cyclopropane ring contribute to its binding affinity and specificity. The exact pathways and molecular targets are subjects of ongoing research.
相似化合物的比较
1-(3-(Difluoromethoxy)phenyl)cyclopropan-1-amine can be compared with other similar compounds, such as:
1-(4-(Difluoromethoxy)phenyl)cyclopropan-1-amine: This compound has a similar structure but with the difluoromethoxy group at the para position.
1-(3-(Trifluoromethoxy)phenyl)cyclopropan-1-amine: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, leading to different chemical properties and reactivity.
1-(3-(Methoxy)phenyl)cyclopropan-1-amine: This compound has a methoxy group instead of a difluoromethoxy group, resulting in different electronic and steric effects.
属性
分子式 |
C10H11F2NO |
|---|---|
分子量 |
199.20 g/mol |
IUPAC 名称 |
1-[3-(difluoromethoxy)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H11F2NO/c11-9(12)14-8-3-1-2-7(6-8)10(13)4-5-10/h1-3,6,9H,4-5,13H2 |
InChI 键 |
XKEGGLGVOHOFPT-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=CC(=CC=C2)OC(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


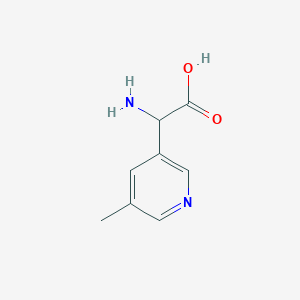

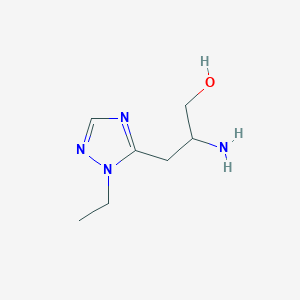
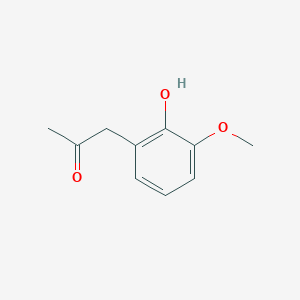


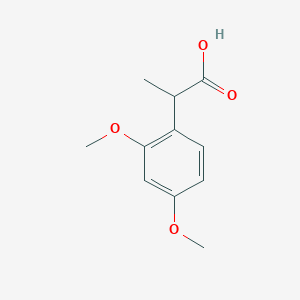
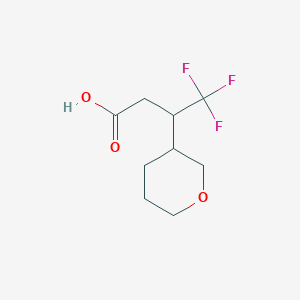
![2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide](/img/structure/B13601209.png)
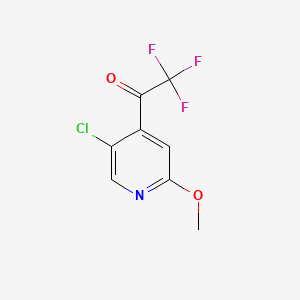
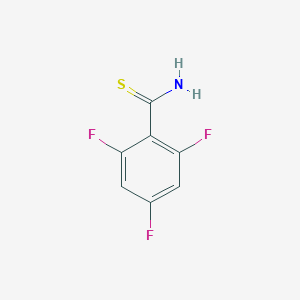
![2-[(4E)-hex-4-en-1-yl]propanedioicacid](/img/structure/B13601227.png)
